molecular formula C16H15N3O3S B4624155 N-(2-methoxy-4-nitrophenyl)-1-indolinecarbothioamide

N-(2-methoxy-4-nitrophenyl)-1-indolinecarbothioamide

Cat. No. B4624155
M. Wt: 329.4 g/mol
InChI Key: RZKCPULKZZCLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-1-indolinecarbothioamide, also known as MNITC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Thermally Induced Cyclization of Electron-Rich N-Arylthiobenzamides to Benzothiazoles : Heating N-(2-methoxyphenyl)benzenecarbothioamides in refluxing nitrobenzene leads to the formation of corresponding benzothiazoles through intramolecular ipso substitution of the ortho-methoxy substituent. This reaction explores the thermal cyclization of various N-arylthiobenzamides, providing a pathway for the synthesis of benzothiazoles, which are compounds of interest due to their pharmaceutical properties (Barrett et al., 2012).

Antimicrobial Activities

Synthesis of Eperezolid-like Molecules and Evaluation of Their Antimicrobial Activities : This study involves the synthesis of compounds starting from 3,4-difluoro nitrobenzene, which are then converted into Schiff bases and thiourea derivatives. Among these, the synthesis of carbothioamide derivatives is of particular interest, as these compounds have shown high anti-Mycobacterium smegmatis activity, demonstrating their potential as antimicrobial agents (Yolal et al., 2012).

Material Science

Light-Switchable Polymer from Cationic to Zwitterionic Form : The synthesis and characterization of a novel cationic polymer that transforms into a zwitterionic form upon irradiation at 365 nm is presented. This transformation is exploited to condense and release double-strand DNA, as well as to switch the antibacterial activity to a non-toxic character demonstrated for Escherichia coli bacterial cells in solution. This research highlights the potential of using such polymers in biomedical applications, including drug delivery systems and antibacterial materials (Sobolčiak et al., 2013).

Corrosion Inhibition

Corrosion Inhibition Effect of Spiropyrimidinethiones on Mild Steel : The study investigates the effect of synthesized spiropyrimidinethiones on the corrosion of mild steel in HCl solution, highlighting the potential of these compounds as corrosion inhibitors. The findings suggest that these inhibitors act as mixed inhibitors, and their adsorption on mild steel obeys Langmuir's adsorption isotherm, demonstrating their effectiveness in protecting mild steel against corrosion (Yadav et al., 2015).

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-22-15-10-12(19(20)21)6-7-13(15)17-16(23)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKCPULKZZCLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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